molecular formula C7H9N3O2 B6228340 N1-methyl-4-nitrobenzene-1,3-diamine CAS No. 485841-59-6

N1-methyl-4-nitrobenzene-1,3-diamine

Cat. No.: B6228340
CAS No.: 485841-59-6
M. Wt: 167.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-methyl-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) on the benzene ring, with one of the amino groups being methylated. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

CAS No.

485841-59-6

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-methyl-4-nitrobenzene-1,3-diamine can be synthesized through a multi-step process. One common method involves the nitration of N-methyl-1,3-phenylenediamine. The nitration reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and Raney nickel as a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Reduction: N1-methyl-1,3-phenylenediamine.

    Substitution: Depending on the nucleophile used, different substituted benzene derivatives can be formed.

Scientific Research Applications

N1-methyl-4-nitrobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-methyl-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-methyl-4-nitrobenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.